molecular formula C24H30N2O4 B4963291 1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)piperidine-3-carboxamide

1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)piperidine-3-carboxamide

Cat. No.: B4963291
M. Wt: 410.5 g/mol
InChI Key: FHAFUDAWCNKFSM-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and a phenoxyethyl group

Preparation Methods

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)piperidine-3-carboxamide involves several steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylpiperidine-3-carboxamide in the presence of a base such as triethylamine to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    N-methylpiperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Phenoxyethyl derivatives: Compounds with the phenoxyethyl group may exhibit similar chemical reactivity and applications.

    Methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may have similar interactions with biological targets. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-25(16-17-30-22-6-4-3-5-7-22)24(28)20-10-13-23(27)26(18-20)15-14-19-8-11-21(29-2)12-9-19/h3-9,11-12,20H,10,13-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAFUDAWCNKFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1)C(=O)C2CCC(=O)N(C2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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